B1577638 Caerin 1.8

Caerin 1.8

Cat. No.: B1577638
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin 1.8 is a cationic α-helical antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin 1 family, characterized by a conserved two-helix structure connected by a flexible hinge region, which facilitates interactions with microbial membranes . The peptide consists of 24 amino acids (sequence: GLFKVLGSVAKHLLPHVVPVIAEK) with a net charge of +3 and 54% hydrophobicity .

Properties

bioactivity

Antibacterial

sequence

GLFKVLGSVAKHLLPHVVPVIAEK

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Caerin Peptides

The caerin 1 family shares a conserved amphipathic helical structure but differs in amino acid substitutions that influence charge, hydrophobicity, and target specificity. Below is a comparative analysis of Caerin 1.8 with closely related peptides:

Table 1: Structural and Biophysical Properties

Peptide Source Sequence (N→C) Length Net Charge Hydrophobicity (%) Key Structural Features
This compound Litoria chloris GLFKVLGSVAKHLLPHVVPVIAEK 24 +3 54 Two α-helices; Proline hinge
Caerin 1.1 L. splendida GLLSVLGSVAKHVLPHVVPVIAEHL 25 +1 56 Flexible hinge; membrane curvature sensing
Caerin 1.9 L. chloris GLFGVLGSIAKHVLPHVVPVIAEK 24 +2 54 Enhanced Gram-positive activity
Caerin 1.10 L. splendida GLLSVLGSVAKHVLPHVVPVIAEKL 25 +2 56 High anti-HIV activity
Caerin 1.4 L. caerulea GLLSSLSSVAKHVLPHVVPVIAEHL 25 +1 56 Reduced activity due to Ser substitutions

Key Functional Differences

Antimicrobial Activity: this compound (predicted): Its +3 charge may enhance electrostatic interactions with negatively charged bacterial membranes compared to Caerin 1.1 (+1) and 1.9 (+2). However, its lower hydrophobicity (54% vs. 56% in Caerin 1.1) might reduce membrane penetration efficiency . Caerin 1.9: Exhibits stronger activity against Staphylococcus aureus and MRSA than Caerin 1.1, with inhibition zones up to 18 mm vs. 15 mm at 120 µg . Caerin 1.1: Broad-spectrum activity but reduced efficacy against E. coli and S. hemolyiicus compared to 1.9 .

Antiviral and Immunomodulatory Effects: Caerin 1.10: Inhibits HIV infection at low concentrations (6.25–25 µM) while sparing protective vaginal lactobacilli (L. rhamnosus, L. crispatus) . Caerin 1.1/1.9: Synergistically enhance antitumor immunity by polarizing macrophages toward pro-inflammatory phenotypes (e.g., MHCIIhi MΦ) and suppressing immunosuppressive pathways (e.g., TNF-α/NF-κB) .

Mechanistic Variations: Membrane Interaction: Caerin 1.1 adopts a transmembrane orientation in curved membranes, while this compound’s shorter length (24 vs. 25 residues) may limit pore formation . Resistance Profile: Caerin 1.9’s complementary mechanisms (e.g., membrane disruption + immunomodulation) reduce resistance risk, a trait likely shared by this compound due to structural overlap .

Table 2: Minimum Inhibitory Concentrations (MICs) and Selectivity

Peptide MIC (µg/ml) Against Key Pathogens Selectivity Index (SI)*
This compound Limited data (predicted: 15–30 µg/ml for Gram+) N/A
Caerin 1.1 7.5–30 µg/ml (MRSA, S. aureus) 2.1 (HeLa cells)
Caerin 1.9 3.75–15 µg/ml (MRSA, A. baumannii) 3.8 (HeLa cells)
Caerin 1.10 6.25–25 µg/ml (HIV-infected T cells) >10 (Lactobacilli)

*SI = IC₅₀ (normal cells) / IC₅₀ (pathogen). Higher values indicate better selectivity.

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